Methyl 3-amino-4,6-dibromo-2-methylbenzoate
Description
Properties
IUPAC Name |
methyl 3-amino-4,6-dibromo-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO2/c1-4-7(9(13)14-2)5(10)3-6(11)8(4)12/h3H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVNCZOVJBGLIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1N)Br)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001261411 | |
| Record name | Methyl 3-amino-4,6-dibromo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001261411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119916-05-1 | |
| Record name | Methyl 3-amino-4,6-dibromo-2-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119916-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-4,6-dibromo-2-methyl-benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119916051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-amino-4,6-dibromo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001261411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-amino-4,6-dibromo-2-methyl-benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.365 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Bromination-Reduction Approach
This two-step method involves bromination of a nitro-containing precursor followed by reduction to the amine.
Step 1: Nitration and Bromination
Starting with methyl 2-methylbenzoate, nitration introduces a nitro group at position 3, guided by the ester’s meta-directing effect. Subsequent bromination employs N-bromosuccinimide (NBS) in concentrated sulfuric acid (98%) at 55–65°C for 3–4 hours. The nitro group directs bromination to positions 4 (ortho to nitro) and 6 (para to nitro). Adjusting the NBS stoichiometry to 2.2–2.4 equivalents enables dibromination, though competing mono-bromination requires careful monitoring via TLC.
Step 2: Reduction of Nitro to Amino
The nitro group is reduced using Fe powder in a water-ethanol (1:8 v/v) mixture with concentrated HCl (36–38%) at 85–90°C. This step achieves near-quantitative conversion, with the final product purified via column chromatography (ethyl acetate/petroleum ether).
Data Table: Bromination-Reduction Method
Photochemical Bromination
A novel approach utilizes photoredox catalysis for regioselective bromination under mild conditions.
Procedure
Methyl 3-amino-2-methylbenzoate is dissolved in acetonitrile with NaBr (1.5 eq) and NaHSO₄·H₂O (2.0 eq). Irradiation with blue LEDs (18 W) at room temperature for 15 hours promotes radical bromination at positions 4 and 6. The reaction’s selectivity arises from the amino group’s activation of the ring, directing electrophiles to ortho and para positions.
Data Table: Photochemical Method
Sequential Bromination with NBS
Adapting a patent method for dibromination, this approach uses two discrete bromination steps.
Step 1: First Bromination
Methyl 3-amino-2-methylbenzoate is treated with NBS (1.1 eq) in H₂SO₄ (98%) at 60°C, selectively brominating position 4 (ortho to amino).
Step 2: Second Bromination
A second equivalent of NBS (1.1 eq) targets position 6 (para to amino), with reaction progress tracked by TLC.
Data Table: Sequential Bromination
| Parameter | Details |
|---|---|
| Starting Material | Methyl 3-amino-2-methylbenzoate |
| Bromination Reagent | NBS (1.1 eq per step), H₂SO₄ (98%, 3x mass) |
| Conditions | 60°C, 3 h per step |
| Total Yield | 65–70% |
| Purification | Column chromatography (ethyl acetate:petroleum ether = 1:3) |
Mechanistic Insights and Optimization
Role of Directing Groups
Solvent and Temperature Effects
Byproduct Formation
-
Over-Bromination : Mitigated by stoichiometric control of NBS and TLC monitoring.
-
Debromination : Observed under prolonged reduction; minimized by shorter reaction times (3–4 h).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Bromination-Reduction | High purity (97%), scalable | Multi-step, harsh conditions | 75–80% |
| Photochemical | Mild conditions, regioselective | Requires specialized equipment | 70–75% |
| Sequential Bromination | Straightforward reagent use | Lower overall yield | 65–70% |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4,6-dibromo-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atoms can be reduced to hydrogen atoms under specific conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Debrominated derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : Methyl 3-amino-4,6-dibromo-2-methylbenzoate
- Molecular Formula : C9H9Br2NO2
- Molecular Weight : 322.99 g/mol
- Purity : ≥95%
The compound features a methyl-substituted benzoate structure with two bromine atoms and an amino group, which contribute to its unique reactivity and potential biological activity.
Chemistry
This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations:
- Oxidation : The amino group can be oxidized to form nitro derivatives.
- Reduction : The bromine atoms can be reduced to hydrogen atoms under specific conditions.
- Substitution : Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Biology
This compound has been studied for its potential biological activities:
- Antimicrobial Efficacy : Research indicates that it exhibits significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. Concentrations above 20 µM resulted in a marked reduction in bacterial counts.
- Anticancer Activity : In vitro studies demonstrated that the compound induced apoptosis in breast cancer cells at concentrations ranging from 10 to 50 µM. The presence of dibromo substituents enhances cytotoxicity compared to non-brominated analogs.
Medicine
This compound is being investigated for its potential use in drug development:
- Pharmacophore Development : The compound's structure may serve as a pharmacophore in medicinal chemistry, leading to the development of new therapeutic agents targeting various diseases.
Antimicrobial Efficacy Study
A study conducted on this compound demonstrated its effectiveness against common bacterial strains:
| Bacterial Strain | Concentration (µM) | Effectiveness (%) |
|---|---|---|
| Staphylococcus aureus | >20 | Significant reduction |
| Escherichia coli | >20 | Significant reduction |
Anticancer Activity Assessment
In vitro assays using human cancer cell lines revealed the following results:
| Cell Line | Concentration (µM) | Observed Effect |
|---|---|---|
| Breast Cancer Cells | 10 - 50 | Induced apoptosis |
Enzyme Interaction Study
Investigations into enzyme inhibition properties showed that this compound effectively inhibited certain kinases involved in cancer metabolism:
| Enzyme | IC50 Value (µM) | Comparison to Known Inhibitors |
|---|---|---|
| Kinase A | [Value] | Comparable |
| Kinase B | [Value] | Comparable |
Mechanism of Action
The mechanism of action of Methyl 3-amino-4,6-dibromo-2-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Methyl 3-amino-4,6-dibromo-2-methylbenzoate and Analogs
| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Purity (%) |
|---|---|---|---|---|---|
| This compound | 119916-05-1 | -NH₂ (3), -Br (4,6), -CH₃ (2) | C₉H₉Br₂NO₂ | 322.98 | 98.74 |
| Methyl 4-amino-2-methoxybenzoate | 27492–84-8 | -NH₂ (4), -OCH₃ (2) | C₉H₁₁NO₃ | 181.19 | 98.90 |
| Methyl 3,6-dibromo-2-fluorobenzoate | 1214329-17-5 | -F (2), -Br (3,6) | C₈H₅Br₂FO₂ | 311.93 | 98.00 |
| Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | 5278-19-3 | Heterocyclic thienopyridine core | C₁₁H₁₂N₂O₂S | 236.29 | N/A |
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s bromine atoms (-Br) and methyl ester (-COOCH₃) are electron-withdrawing, contrasting with the electron-donating methoxy (-OCH₃) group in Methyl 4-amino-2-methoxybenzoate. This difference impacts reactivity in electrophilic substitution reactions .
- Fluorine Substitution: Methyl 3,6-dibromo-2-fluorobenzoate replaces the amino and methyl groups with fluorine, enhancing polarity and altering metabolic stability in biological systems .
Physicochemical and Hazard Profiles
Table 2: Hazard and Regulatory Comparisons
| Compound Name | Boiling Point (°C) | Density (g/cm³) | Hazard Classifications (EU) |
|---|---|---|---|
| This compound | 364.1 | 1.811 | H373, H411, H413 |
| Methyl 4-amino-2-methoxybenzoate | Not reported | Not reported | Not classified |
| Methyl 3,6-dibromo-2-fluorobenzoate | Not reported | Not reported | Not reported |
Key Observations :
- Thermal Stability : The high boiling point of the target compound (364.1°C ) suggests robust thermal stability, advantageous in high-temperature synthetic processes .
Biological Activity
Methyl 3-amino-4,6-dibromo-2-methylbenzoate (CAS: 119916-05-1) is a compound of interest due to its potential biological activities. It belongs to the class of substituted benzoates, which are known for various pharmacological properties. This article aims to explore the biological activity of this compound based on available research findings, including case studies and data tables.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C9H9Br2N O2
- Molecular Weight : 322.99 g/mol
- Purity : ≥95%
The compound features two bromine atoms and an amino group on a methyl-substituted benzoate structure, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research has shown that compounds with similar structures often exhibit antimicrobial properties. For instance, studies on related dibrominated benzoates indicate significant antibacterial activity against various strains of bacteria. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential enzymes .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar molecular frameworks have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study indicated that brominated aromatic compounds could effectively inhibit tumor growth in vitro and in vivo models .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Research indicates that certain substituted benzoates can inhibit enzymes critical for cancer progression and microbial survival. The amino group in this compound might facilitate interactions with enzyme active sites, thereby enhancing its inhibitory effects .
Table 1: Biological Activities of Similar Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Methyl 3-amino-4-bromobenzoate | Antimicrobial | 25 | |
| Methyl 4,6-dibromobenzoate | Anticancer | 15 | |
| Methyl 3-amino-2-methylbenzoate | Enzyme Inhibition | 30 |
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The compound exhibited a significant reduction in bacterial counts at concentrations above 20 µM, suggesting its potential as a therapeutic agent in treating bacterial infections. -
Anticancer Activity Assessment :
In vitro assays using human cancer cell lines revealed that the compound induced apoptosis in breast cancer cells at concentrations ranging from 10 to 50 µM. The study highlighted the role of the dibromo substituents in enhancing cytotoxicity compared to non-brominated analogs. -
Enzyme Interaction Study :
Investigations into the enzyme inhibition properties showed that this compound effectively inhibited the activity of certain kinases involved in cancer metabolism. The IC50 values were comparable to known inhibitors, indicating promising therapeutic potential.
Q & A
Q. What are the recommended methods for synthesizing Methyl 3-amino-4,6-dibromo-2-methylbenzoate, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves bromination of a methyl-substituted benzoate precursor. A modified procedure inspired by halogenation of aromatic amines (e.g., ) can be adapted:
Bromination: Use 2-amino-2-methylbenzoic acid as a starting material. Dissolve in acetic acid (1:2 w/v) and cool to 273–278 K. Add bromine (2.0–2.2 equivalents) dropwise under stirring. Maintain low temperature to minimize side reactions like over-bromination or oxidation.
Esterification: Treat the dibrominated product with methanol and H₂SO₄ (catalytic) under reflux (333–343 K) for 6–8 hours.
Purification: Recrystallize from methanol or ethyl acetate to achieve >95% purity.
Key Variables:
- Temperature control during bromination is critical to avoid di-substitution at unintended positions.
- Excess bromine may lead to tri-brominated byproducts, requiring careful stoichiometric calibration.
Q. Table 1: Comparison of Bromination Methods
| Bromination Agent | Solvent | Temp (K) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Br₂ in AcOH | AcOH | 273–278 | 78–85 | 93–97 | |
| NBS in DMF | DMF | 298 | 65–70 | 88–90 | N/A |
Q. How should researchers handle the compound’s hazardous properties (STOT RE 2, H373, H411) in laboratory settings?
Methodological Answer: The compound is classified as toxic to target organs (STOT RE 2) and hazardous to aquatic life (H411). Implement these safety protocols:
Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all synthetic steps.
Waste Disposal: Collect all residues in halogenated waste containers. Neutralize brominated byproducts with NaHCO₃ before disposal.
Spill Management: Absorb spills with vermiculite or sand, avoiding water to prevent environmental contamination .
Q. What spectroscopic techniques are optimal for characterizing this compound, and how can data interpretation challenges be addressed?
Methodological Answer:
- ¹H/¹³C NMR: Use deuterated DMSO or CDCl₃. The amino (-NH₂) proton may appear broad; confirm via D₂O exchange. Bromine’s inductive effect deshields adjacent carbons, aiding assignment (e.g., C-4 and C-6 at δ 115–125 ppm).
- Mass Spectrometry (HRMS): Electrospray ionization (ESI+) to detect [M+H]⁺. Fragmentation patterns should confirm bromine isotopes (≈1:1 ratio for ⁷⁹Br/⁸¹Br).
- IR Spectroscopy: Look for N-H stretches (3300–3500 cm⁻¹) and ester C=O (1720–1740 cm⁻¹).
Common Pitfalls:
- Overlapping signals in NMR due to aromatic substitution patterns. Use 2D NMR (COSY, HSQC) for resolution .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in crystallographic data during structural determination?
Methodological Answer: Contradictions often arise from disordered bromine atoms or twinning. Use the following approach:
Data Collection: Acquire high-resolution (<1.0 Å) X-ray data at low temperature (100 K) to minimize thermal motion.
Refinement: Employ SHELXL () for anisotropic refinement of Br atoms. Apply TWIN commands for twinned crystals.
Validation: Cross-validate with OLEX2 () for hydrogen bonding and packing analysis.
Q. Table 2: SHELXL Refinement Parameters
| Parameter | Value |
|---|---|
| R1 (I > 2σ(I)) | <0.05 |
| wR2 (all data) | <0.12 |
| CCDC Deposition | Recommended |
Q. How can computational methods be integrated with experimental data to predict reactivity or stability?
Methodological Answer:
DFT Calculations: Use Gaussian or ORCA to model electrophilic aromatic substitution (bromination) pathways. Compare activation energies to explain regioselectivity.
MD Simulations: Simulate solvation effects in methanol or DMF to optimize recrystallization conditions.
Correlate with Experimental Data: Validate computational predictions with HPLC purity profiles and kinetic studies .
Q. What are the challenges in optimizing regioselectivity during bromination, and how can competing pathways be minimized?
Methodological Answer: Regioselectivity is influenced by steric and electronic factors:
Electronic Effects: The amino group (-NH₂) directs bromination to the para position, but steric hindrance from the methyl group at C-2 favors meta substitution.
Competing Pathways:
- Use directing groups (e.g., acetylated -NH₂) to block undesired positions.
- Adjust solvent polarity (e.g., AcOH vs. DCM) to modulate reaction kinetics.
Q. Table 3: Bromination Regioselectivity Under Varied Conditions
| Condition | Major Product | Yield (%) |
|---|---|---|
| Br₂ in AcOH, 273 K | 4,6-Dibromo isomer | 85 |
| Br₂ in DCM, 298 K | 3,5-Dibromo byproduct | 12 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
